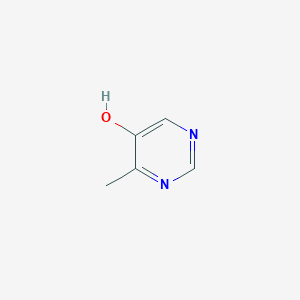
4-Methylpyrimidin-5-ol
Vue d'ensemble
Description
4-Methylpyrimidin-5-ol , also known as 4-methyl-5-pyrimidinol , is a heterocyclic organic compound with the chemical formula C₅H₆N₂O. It is a pyrimidine derivative and belongs to the class of pyrimidinols. The compound has a molecular weight of 110.12 g/mol .
Molecular Structure Analysis
The molecular structure of 4-Methylpyrimidin-5-ol consists of a pyrimidine ring with a methyl group (CH₃) attached at the 4-position. The hydroxyl group (OH) is located at the 5-position. The compound’s IUPAC name is 4-methyl-5-pyrimidinol .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Targeted Kinase Inhibitors Development
In the pharmaceutical industry, “4-Methylpyrimidin-5-ol” derivatives have been explored for their potential as targeted kinase inhibitors (TKIs). These compounds, particularly halogenated pyrrolo[2,3-d]pyrimidines, exhibit promising cytotoxic effects against specific cancer cell lines. The synthesis of these compounds involves modifications to the pyrimidine ring, aiming to increase potency and selectivity towards cancerous cells .
Antiproliferative Agents
The structural analogs of “4-Methylpyrimidin-5-ol” in the pyrrolo[3,2-d]pyrimidine class have been studied extensively as potential antiproliferative agents. Research has focused on the enzymatic recognition modulated by substituents at the C2 and C4 positions of the pyrimidine ring. The N5 position of the pyrrole ring, in particular, has been targeted for novel substitutions, which could lead to significant advancements in cancer treatment .
Antifungal Applications
Agricultural research has investigated the use of “4-Methylpyrimidin-5-ol” related compounds for their antifungal properties. Given the increasing resistance to commercial fungicides by phytopathogenic fungi, there is a continuous search for new classes of antifungal agents. Compounds with a pyrimidine skeleton, similar to “4-Methylpyrimidin-5-ol,” are being studied for their role in controlling crop infections and ensuring food security .
Safety and Hazards
Mécanisme D'action
Biochemical Pathways
Pyrimidines play a crucial role in various biochemical pathways, including DNA and RNA synthesis . Given that 4-Methylpyrimidin-5-ol is a pyrimidine derivative, it might potentially affect these pathways.
Pharmacokinetics
The pharmacokinetic properties of 4-Methylpyrimidin-5-ol, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown . These properties are crucial for understanding the compound’s bioavailability and overall pharmacological profile. Future research should focus on investigating these aspects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 4-Methylpyrimidin-5-ol is currently unknown . Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity. Future studies should investigate these aspects to provide a more comprehensive understanding of this compound’s pharmacological profile.
Propriétés
IUPAC Name |
4-methylpyrimidin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-4-5(8)2-6-3-7-4/h2-3,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXHBJUNZGWFJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=NC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70559116 | |
| Record name | 4-Methylpyrimidin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70559116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylpyrimidin-5-ol | |
CAS RN |
101257-87-8 | |
| Record name | 4-Methylpyrimidin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70559116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylpyrimidin-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-[Acetyl-[2-[dimethyl(octadecyl)azaniumyl]ethyl]amino]propane-1-sulfonate](/img/structure/B10541.png)
![9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-1,5,6,7-tetrahydro-6,7-dihydroxy- (9CI)](/img/structure/B10547.png)


